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Compound Name: KIRA7

Cat. No.: B608350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
KIRA7 is a potent and selective small molecule inhibitor of the inositol-requiring enzyme 1α

(IRE1α), a key transducer of the unfolded protein response (UPR). This technical guide

provides a comprehensive overview of the chemical structure, properties, and mechanism of

action of KIRA7. Detailed experimental protocols for its characterization and relevant signaling

pathway diagrams are presented to facilitate further research and drug development efforts

targeting IRE1α-mediated pathologies.

Chemical Structure and Properties
KIRA7, an imidazopyrazine-based compound, is a pivotal tool for investigating the therapeutic

potential of IRE1α inhibition. Its chemical and physical properties are summarized below.
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Property Value Reference

Chemical Formula C27H23FN6O [1][2]

Molecular Weight 466.52 g/mol [1]

CAS Number 1937235-76-1 [1][2]

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage
Store at -20°C for long-term

stability
[1]

Mechanism of Action
KIRA7 functions as an allosteric inhibitor of the kinase domain of IRE1α. By binding to the ATP-

binding pocket of the kinase domain, KIRA7 stabilizes the DFG-out conformation, which

prevents the proper dimerization and autophosphorylation of IRE1α. This, in turn, inhibits its

endoribonuclease (RNase) activity. The inhibition of IRE1α's RNase activity is the key to

KIRA7's therapeutic potential, as it blocks the downstream signaling cascades that are

activated during endoplasmic reticulum (ER) stress.

The primary consequence of KIRA7's action is the suppression of the unconventional splicing

of X-box binding protein 1 (XBP1) mRNA. Under ER stress, IRE1α normally splices XBP1

mRNA to produce a potent transcription factor, XBP1s, which upregulates genes involved in

protein folding and degradation to restore ER homeostasis. By inhibiting this splicing event,

KIRA7 prevents the activation of this adaptive response.

Furthermore, KIRA7 also modulates the Regulated IRE1-Dependent Decay (RIDD) of mRNA,

another function of the IRE1α RNase domain. This process degrades specific mRNAs to

reduce the protein load on the ER. The impact of KIRA7 on RIDD is context-dependent and an

area of ongoing research.

Signaling Pathways
The unfolded protein response is a critical cellular stress response. KIRA7 specifically targets

the IRE1α branch of this pathway.
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Figure 1: The IRE1α signaling pathway and the inhibitory action of KIRA7.

Experimental Protocols
Synthesis of KIRA7 (General Method)
While a specific, detailed synthesis protocol for KIRA7 is not publicly available, a general

method for the synthesis of similar imidazopyrazine compounds can be described. This

typically involves a multi-step reaction sequence.

Starting Materials
(e.g., aminopyrazine derivative,

α-haloketone)
Condensation Reaction Imidazopyrazine Core Formation Functional Group Interconversion Coupling Reaction Crude KIRA7 Purification

(e.g., HPLC) Pure KIRA7
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Figure 2: Generalized workflow for the synthesis of KIRA7.

A plausible route involves the condensation of a substituted aminopyrazine with an α-

haloketone to form the imidazopyrazine core. Subsequent functional group manipulations and

coupling reactions would then be employed to introduce the remaining substituents to yield

KIRA7. Purification is typically achieved through techniques such as flash column

chromatography or preparative high-performance liquid chromatography (HPLC).

In Vitro IRE1α Kinase Inhibition Assay
The potency of KIRA7 against IRE1α kinase activity can be determined using a variety of in

vitro kinase assay formats. A common method is a radiometric assay that measures the

incorporation of radiolabeled phosphate into a substrate.

Materials:

Recombinant human IRE1α kinase domain

Myelin Basic Protein (MBP) as a substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

KIRA7 stock solution in DMSO

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of KIRA7 in kinase reaction buffer.

In a reaction plate, add recombinant IRE1α kinase and MBP to each well.
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Add the diluted KIRA7 or DMSO (vehicle control) to the wells and incubate for a short period

(e.g., 10 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each KIRA7 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

XBP1 Splicing Assay in Cells
The cellular activity of KIRA7 can be assessed by measuring its ability to inhibit ER stress-

induced XBP1 mRNA splicing.

Materials:

Cell line of interest (e.g., HEK293T, HeLa)

ER stress inducer (e.g., tunicamycin or thapsigargin)

KIRA7 stock solution in DMSO

RNA extraction kit

Reverse transcriptase and PCR reagents

Primers flanking the XBP1 splice site

Agarose gel electrophoresis equipment
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Procedure:

Plate cells and allow them to adhere overnight.

Pre-treat the cells with various concentrations of KIRA7 or DMSO for 1-2 hours.

Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate time

(e.g., 4-6 hours).

Harvest the cells and extract total RNA.

Perform reverse transcription to generate cDNA.

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

Analyze the PCR products by agarose gel electrophoresis. Unspliced XBP1 (uXBP1) will

appear as a larger band, while spliced XBP1 (sXBP1) will be a smaller band.

Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.

In Vivo Studies
In vivo efficacy of KIRA7 has been demonstrated in mouse models of various diseases. A

typical experimental design is as follows:

Animal Model:

Disease-relevant mouse model (e.g., bleomycin-induced pulmonary fibrosis)

Dosing Regimen:

KIRA7 is typically formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL,

and saline).

Administered via intraperitoneal (IP) injection at a dose of 5-10 mg/kg, once daily.

Endpoint Analysis:

Tissue collection for histological analysis (e.g., Masson's trichrome staining for fibrosis).
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Protein extraction from tissues for Western blot analysis of UPR markers (e.g., BiP, CHOP).

RNA extraction from tissues for RT-qPCR analysis of gene expression (e.g., XBP1s,

collagen).

Quantitative Data Summary
Parameter Value Assay Reference

IC50 (IRE1α Kinase) 110 nM In vitro kinase assay [3]

In Vivo Efficacy

(Dose)
5 mg/kg

Mouse model of

pulmonary fibrosis
[3]

Conclusion
KIRA7 is a valuable pharmacological tool for the study of IRE1α signaling and holds promise

as a therapeutic agent for diseases driven by ER stress. Its ability to allosterically inhibit the

RNase activity of IRE1α provides a specific mechanism to modulate the unfolded protein

response. The experimental protocols and pathway information provided in this guide are

intended to support the ongoing research and development of KIRA7 and other next-

generation IRE1α inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [KIRA7: A Technical Guide to the Allosteric Inhibitor of
IRE1α]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608350#the-chemical-structure-and-properties-of-
kira7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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